molecular formula C27H32N6O4 B13352438 tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B13352438
M. Wt: 504.6 g/mol
InChI Key: DEMIZSDKOCCOGF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[311]heptane-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[311]heptane-6-carboxylate involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, protecting groups, and specific solvents to achieve high yields and selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in additional interactions, enhancing binding affinity. The diazabicycloheptane ring system provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation .

Properties

Molecular Formula

C27H32N6O4

Molecular Weight

504.6 g/mol

IUPAC Name

tert-butyl 3-[5-[3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl]pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C27H32N6O4/c1-26(2,3)37-25(34)33-19-8-20(33)14-31(13-19)23-7-6-17(11-29-23)22-9-21(36-16-27(4,5)35)15-32-24(22)18(10-28)12-30-32/h6-7,9,11-12,15,19-20,35H,8,13-14,16H2,1-5H3

InChI Key

DEMIZSDKOCCOGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CN(C2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)O

Origin of Product

United States

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